(R)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride
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Overview
Description
®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is a chiral amine compound that is widely used in various fields of scientific research. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its two hydrochloride groups, which enhance its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced to ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride .
Industrial Production Methods
In industrial settings, the production of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the dimethylamine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles such as sodium azide are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the production of drugs targeting neurological and psychiatric disorders.
Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- N,N-Dimethylpiperazine
- N-Methylpiperidine
Uniqueness
®-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride is unique due to its chiral nature and specific substitution pattern on the piperidine ring. This structural uniqueness imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N,N-dimethyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNIXIPXVOURU-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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